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An objective analysis of n-octane's contribution to tropospheric ozone and secondary organic

aerosol formation, benchmarked against other volatile organic compounds (VOCs).

Volatile organic compounds (VOCs) are key precursors to the formation of ground-level ozone

and secondary organic aerosols (SOA), two critical components of photochemical smog with

significant impacts on air quality and climate. Among the myriad of VOCs emitted from

anthropogenic sources, such as vehicle exhaust and fuel evaporation, n-octane (C8H18) is a

notable constituent. This guide provides a quantitative comparison of n-octane's

photochemical reactivity, evaluating its role in atmospheric reactions relative to other classes of

VOCs. The data presented is intended for researchers, atmospheric scientists, and

environmental professionals engaged in air quality modeling and control strategy development.

Comparative Analysis of Photochemical Reactivity
The atmospheric impact of a VOC is primarily determined by its reaction rate with hydroxyl

radicals (•OH), its potential to form ozone, and its propensity to generate secondary organic

aerosols. The following tables summarize key experimental data for n-octane and other

representative VOCs, offering a clear comparison of their photochemical properties.

Table 1: Reaction Rate Constants with Hydroxyl Radical
(•OH)
The initial and rate-determining step for the atmospheric degradation of most alkanes is their

reaction with the hydroxyl radical (•OH).[1] A faster reaction rate leads to a shorter atmospheric
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lifetime and a quicker contribution to photochemical smog formation. The rate constant, kOH,

quantifies this reaction speed.

Compound Class Compound
kOH at 298 K (cm³
molecule⁻¹ s⁻¹)

Atmospheric
Lifetime (approx.)

Alkane (C8) n-Octane 8.06 x 10⁻¹² ~1.7 days

Alkane (C3) Propane 1.10 x 10⁻¹² ~12.7 days

Alkane (C5) n-Pentane 3.97 x 10⁻¹² ~3.5 days

Alkane (C7) n-Heptane 6.89 x 10⁻¹² ~2.0 days

Alkene (C2) Ethene 8.52 x 10⁻¹² ~1.6 days

Alkene (C3) Propene 2.63 x 10⁻¹¹ ~0.5 days

Aromatic (C6) Benzene 1.22 x 10⁻¹² ~11.4 days

Aromatic (C7) Toluene 5.63 x 10⁻¹² ~2.5 days

Aromatic (C8) m-Xylene 2.31 x 10⁻¹¹ ~0.6 days

Note: Atmospheric

lifetime is estimated

assuming an average

global •OH

concentration of 1.0 x

10⁶ molecules cm⁻³.

Data sourced from

multiple kinetic

studies.[2]

Table 2: Ozone Formation Potential (OFP)
The Maximum Incremental Reactivity (MIR) scale is a widely used metric to quantify the ozone

formation potential of a VOC.[3] It represents the maximum amount of ozone formed (in grams)

per gram of VOC added to a model urban atmosphere under conditions most favorable for

ozone production.[4]
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Compound Class Compound
Molecular Weight (
g/mol )

MIR Value (g O₃ / g
VOC)

Alkane (C8) n-Octane 114.23 0.57

Alkane (C3) Propane 44.10 0.50

Alkane (C5) Isopentane 72.15 1.64

Alkane (C7) n-Heptane 100.21 0.71

Alkene (C2) Ethene 28.05 9.05

Alkene (C3) Propene 42.08 11.69

Aromatic (C7) Toluene 92.14 4.12

Aromatic (C8) m-Xylene 106.16 11.75

Source: California Air

Resources Board

(CARB), SAPRC-07

Mechanism.[5]

Table 3: Secondary Organic Aerosol (SOA) Yields
SOA yield is defined as the mass of aerosol formed per mass of hydrocarbon reacted (ΔM₀ /

ΔVOC).[6] These yields are highly dependent on experimental conditions, particularly the

concentration of nitrogen oxides (NOx). The data below are from experiments conducted under

high-NOx conditions, which are relevant to many urban environments.
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Compound Class Compound
SOA Yield (%) under High-
NOx

Alkane (C8) n-Octane ~0.5

Alkane (C10) n-Decane ~1.5

Alkane (C12) n-Dodecane ~8.0

Alkane (C15) n-Pentadecane ~53.0

Aromatic (C7) Toluene 4 - 15

Monoterpene α-Pinene 5 - 30

Source: Data compiled from

various smog chamber studies.

SOA yields for alkanes show a

sharp increase with carbon

number.[7][8]

Experimental Protocols
The quantitative data presented in this guide are derived from controlled laboratory

experiments designed to simulate atmospheric conditions. The primary methodologies are

outlined below.

Determination of •OH Reaction Rate Constants
The kinetics of the n-octane + •OH reaction are commonly determined using a relative rate

method in an environmental or "smog" chamber.

Chamber Setup: Experiments are conducted in large-volume (~50-200 L) Teflon bags or a

quartz-glass reactor at a controlled temperature (e.g., 298 ± 2 K) and atmospheric pressure.

[9] The chamber is filled with purified air.

Reactant Introduction: Known concentrations of n-octane and a reference compound (e.g.,

n-pentane or toluene), for which the •OH rate constant is well-established, are injected into

the chamber.[9]
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•OH Generation: Hydroxyl radicals are typically generated in situ via the photolysis of a

precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), using UV

blacklights.[10]

Concentration Monitoring: The concentrations of n-octane and the reference compound are

monitored over time using techniques like Gas Chromatography with Flame Ionization

Detection (GC-FID).

Data Analysis: The rate constant for n-octane (kOctane) is calculated from the relative

decay rates of octane and the reference compound (kRef) using the following relationship:

ln([Octane]₀/[Octane]t) / ln([Ref]₀/[Ref]t) = kOctane / kRef where [ ]₀ and [ ]t represent the

concentrations at the beginning of the experiment and at time t, respectively.

Measurement of Ozone Formation Potential (MIR)
MIR values are determined through a combination of environmental chamber experiments and

computer modeling.

Experimental Basis: A VOC of interest is added to a complex mixture of hydrocarbons and

NOx designed to represent a polluted urban atmosphere within a smog chamber.[11]

Photochemical Reaction: The chamber is irradiated with UV light to simulate sunlight,

initiating photochemical reactions. The concentration of ozone is measured continuously.[12]

Incremental Reactivity Calculation: The experiment is repeated under identical conditions,

but with a small additional amount of the specific VOC being tested. The "incremental

reactivity" is the change in the final ozone concentration divided by the amount of the added

VOC.[12]

Modeling for MIR: This process is computationally simulated using a detailed chemical

mechanism (e.g., SAPRC-07) across numerous atmospheric scenarios with varying

conditions. The MIR value is determined by adjusting the NOx levels in these scenarios to

find the maximum possible incremental reactivity.[13]

Quantification of Secondary Organic Aerosol (SOA)
Yield
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SOA formation is studied in environmental chambers or oxidation flow reactors.

Reactor Conditions: A known concentration of n-octane is introduced into the reactor with an

oxidant source (typically for •OH generation) and, in many cases, NOx. Seed aerosols may

be used to provide a surface for condensation.

Oxidation: The reaction is initiated, leading to the formation of lower volatility products from

the oxidation of n-octane.

Particle Measurement: As these products partition from the gas phase to the particle phase,

the resulting aerosol mass and size distribution are measured using instruments like a

Scanning Mobility Particle Sizer (SMPS). The chemical composition can be analyzed with an

Aerosol Mass Spectrometer (AMS).[8]

Yield Calculation: The SOA yield is calculated as the total mass of organic aerosol formed

(corrected for particle wall losses) divided by the mass of n-octane that has reacted.[6] The

amount of reacted n-octane is measured by GC-FID or Proton-Transfer-Reaction Mass

Spectrometry (PTR-MS).

Atmospheric Photochemical Reaction Pathway of n-
Octane
The atmospheric degradation of n-octane is a complex, multi-step process initiated by the

hydroxyl radical. The following diagram illustrates the principal reaction pathways under typical

atmospheric conditions, particularly in the presence of NOx.
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Atmospheric oxidation pathway of n-octane.

Diagram Interpretation: The atmospheric degradation of n-octane begins with the abstraction

of a hydrogen atom by an •OH radical, forming water and an octyl radical.[1] Abstraction from

the internal (secondary) carbons is significantly faster than from the terminal (primary) carbons.
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The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form an octyl peroxy radical

(RO₂•). In NOx-rich environments, this peroxy radical primarily reacts with nitric oxide (NO).

This reaction has two major channels: one forming an alkoxy radical (RO•) and nitrogen dioxide

(NO₂), and another forming a stable alkyl nitrate (RONO₂).[13] The alkoxy radical is unstable

and can decompose or react further with O₂ to yield smaller carbonyl compounds like ketones

and aldehydes, regenerating a hydroperoxyl radical (HO₂•).[1] This sequence of reactions,

particularly the conversion of NO to NO₂, is a critical step that drives the net production of

tropospheric ozone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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